1H,1H,2H,2H-Perfluorododecyltriethoxysilane

Übersicht

Beschreibung

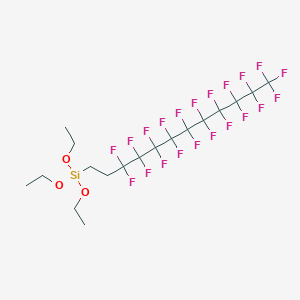

1H,1H,2H,2H-Perfluorododecyltriethoxysilane is a fluoroalkylsilane compound known for its low surface energy and high wettability due to the presence of fluorinated carbons. This compound is widely used as a superhydrophobic agent for synthesizing various functional coatings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorododecyltriethoxysilane is typically synthesized through the reaction of perfluorododecyl iodide with triethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 1H,1H,2H,2H-Perfluorododecyltriethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of moisture, the compound hydrolyzes to form silanols and ethanol.

Condensation: The silanols formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of a cross-linked network.

Substitution: The ethoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water or moisture in the environment.

Condensation: Catalysts such as acids or bases can accelerate the condensation reaction.

Substitution: Various nucleophiles can be used to substitute the ethoxy groups.

Major Products Formed:

Hydrolysis: Silanols and ethanol.

Condensation: Cross-linked siloxane networks.

Substitution: Functionalized silanes with different substituents.

Wissenschaftliche Forschungsanwendungen

Introduction to 1H,1H,2H,2H-Perfluorododecyltriethoxysilane

This compound (PFDTES) is a fluorinated silane compound known for its unique chemical properties, particularly its hydrophobicity and low surface energy. This compound has a molecular formula of C16H19F17O3Si and a molecular weight of 610.38 g/mol. Its applications span various industries, including electronics, textiles, automotive, construction, and environmental engineering.

Electronics

PFDTES is extensively used in the electronics industry for:

- Surface Treatment : Enhancing moisture resistance and durability of electronic components.

- Anti-Reflective Coatings : Applied on screens and lenses to improve visibility and reduce glare .

Textiles

In the textile industry, PFDTES serves as:

- Water and Oil Repellent Agent : Used in outdoor clothing and protective gear to impart resistance against liquids .

Automotive

PFDTES is utilized in the automotive sector for:

- Coatings : Improving visibility on glass surfaces during adverse weather conditions.

- Corrosion Resistance : Enhancing paint adhesion on car body panels .

Construction

In construction, PFDTES contributes to:

- Durability of Building Materials : It enhances the water repellency of concrete, glass, and ceramics .

Environmental Engineering

PFDTES finds applications in:

- Membrane Technology : Used to modify membranes for oil/water separation processes. Studies have shown that membranes treated with PFDTES exhibit improved flux recovery and fouling resistance .

Case Study 1: Membrane Modification

A study demonstrated the use of PFDTES in modifying polyvinylidene fluoride (PVDF) membranes for desalination applications. The modified membranes showed improved hydrophobicity and fouling resistance compared to untreated membranes, enhancing their efficiency in treating shale gas wastewater .

Case Study 2: Textile Treatments

Research indicated that textiles treated with PFDTES exhibited significant water and oil repellency. The treatment not only improved the functional properties but also maintained breathability, making it suitable for high-performance outdoor apparel .

Case Study 3: Automotive Glass Coatings

In automotive applications, PFDTES was applied to glass surfaces to enhance visibility during rain. The treated surfaces demonstrated superior water beading properties compared to untreated glass, which is crucial for driver safety .

Summary of Applications

| Industry | Application | Benefits |

|---|---|---|

| Electronics | Surface treatment for moisture resistance | Enhanced durability |

| Textiles | Water and oil repellency | Improved performance in outdoor gear |

| Automotive | Coatings for glass surfaces | Better visibility under adverse conditions |

| Construction | Durability enhancement for building materials | Increased lifespan of materials |

| Environmental | Membrane modification for separation processes | Improved efficiency and fouling resistance |

Wirkmechanismus

The mechanism by which 1H,1H,2H,2H-Perfluorododecyltriethoxysilane exerts its effects involves the formation of a hydrophobic layer on surfaces. The fluorinated carbons in the compound reduce the surface energy, making the surface highly water-repellent. This property is utilized in creating superhydrophobic and anti-adhesive coatings. The molecular targets include the surface hydroxyl groups, which react with the ethoxy groups of the compound to form strong siloxane bonds .

Vergleich Mit ähnlichen Verbindungen

- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane

- 1H,1H,2H,2H-Perfluorododecyltrichlorosilane

- 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane

Comparison: 1H,1H,2H,2H-Perfluorododecyltriethoxysilane is unique due to its longer perfluorinated carbon chain, which provides enhanced hydrophobic properties compared to shorter-chain analogs like 1H,1H,2H,2H-Perfluorooctyltriethoxysilane. The presence of triethoxy groups allows for better reactivity and functionalization compared to trichlorosilane analogs .

Biologische Aktivität

1H,1H,2H,2H-Perfluorododecyltriethoxysilane (PFDTES) is a fluorinated silane compound that has garnered attention for its unique properties, particularly in the field of materials science and engineering. Its biological activity, while less explored compared to its physical and chemical properties, is crucial for applications in biocompatible materials and antifouling surfaces.

Chemical Structure and Properties

PFDTES is characterized by a perfluorinated alkyl chain that imparts hydrophobic and oleophobic properties. This structure contributes to its ability to modify surfaces for various applications, including membranes and coatings. The presence of ethoxysilane groups allows for covalent bonding to substrates, enhancing stability and functionality.

Biological Activity Overview

The biological activity of PFDTES can be primarily assessed through its antifouling properties and biocompatibility. The compound has been studied in various contexts, including its interaction with microbial life and its effectiveness in preventing biofouling on surfaces.

Antifouling Properties

- Membrane Applications : PFDTES has been utilized in the modification of membrane surfaces to enhance their antifouling characteristics. For instance, membranes treated with PFDTES demonstrated superior resistance to organic fouling due to the repulsive interactions between the fluorinated surface and natural organic matter (NOM) . This property is particularly valuable in water treatment processes where biofouling can significantly reduce efficiency.

-

Case Studies :

- In a study involving electrospun nanofiber membranes functionalized with PFDTES, the membranes exhibited an antibacterial efficiency of over 99% against common pathogens such as Escherichia coli and Staphylococcus aureus . This significant reduction in bacterial adhesion highlights the potential of PFDTES in biomedical applications.

- Another investigation revealed that PFDTES-modified membranes maintained high water flux while effectively rejecting oil-water mixtures, showcasing its dual functionality in both filtration and antifouling .

Biocompatibility

The biocompatibility of PFDTES is essential for its application in biomedical devices. Studies suggest that while PFDTES provides excellent surface characteristics for preventing fouling, its long-term effects on cellular interactions require further investigation.

Research Findings

A summary of key findings related to the biological activity of PFDTES is presented in the table below:

The antifouling mechanism of PFDTES is largely attributed to:

- Hydrophobicity : The fluorinated chain creates a low-energy surface that discourages the adhesion of organic foulants.

- Surface Energy Reduction : By modifying the surface energy of materials, PFDTES reduces the likelihood of microbial colonization.

Eigenschaften

IUPAC Name |

triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F21O3Si/c1-4-40-43(41-5-2,42-6-3)8-7-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEUJTRPCBXYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21CH2CH2Si(OCH2CH3)3, C18H19F21O3Si | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382354 | |

| Record name | Triethoxy[2-(perfluorodecyl)ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146090-84-8 | |

| Record name | Triethoxy[2-(perfluorodecyl)ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.